molecular formula C20H39O6P B14549077 [4-(Hexadecanoyloxy)-3-oxobutyl]phosphonic acid CAS No. 62161-63-1

[4-(Hexadecanoyloxy)-3-oxobutyl]phosphonic acid

Cat. No.: B14549077
CAS No.: 62161-63-1
M. Wt: 406.5 g/mol
InChI Key: CBJLYSMUTIYNED-UHFFFAOYSA-N
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Description

[4-(Hexadecanoyloxy)-3-oxobutyl]phosphonic acid: is an organic compound that features a phosphonic acid group attached to a butyl chain, which is further substituted with a hexadecanoyloxy group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Hexadecanoyloxy)-3-oxobutyl]phosphonic acid typically involves the esterification of a phosphonic acid derivative with a hexadecanoyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

    Catalyst: A base such as triethylamine or pyridine to facilitate the esterification process.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

    Substitution: The phosphonic acid group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophilic substitution using reagents like alkyl halides or amines.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Phosphonic acid esters or amides.

Scientific Research Applications

Chemistry

In chemistry, [4-(Hexadecanoyloxy)-3-oxobutyl]phosphonic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in cell signaling and membrane interactions. The long alkyl chain and phosphonic acid group make it a candidate for studying lipid bilayer dynamics and protein-lipid interactions.

Medicine

In medicine, this compound is explored for its potential as a drug delivery agent. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it suitable for encapsulating and delivering therapeutic agents.

Industry

In industrial applications, this compound is used as a surfactant and emulsifier. Its ability to stabilize emulsions makes it valuable in the formulation of cosmetics, pharmaceuticals, and food products.

Mechanism of Action

The mechanism of action of [4-(Hexadecanoyloxy)-3-oxobutyl]phosphonic acid involves its interaction with cellular membranes and proteins. The phosphonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, while the hexadecanoyloxy group can insert into lipid bilayers, affecting membrane fluidity and permeability. These interactions can modulate cellular processes and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-(Hexadecanoyloxy)-3-oxobutyl]phosphonic acid methyl ester: Similar structure but with a methyl ester group instead of the phosphonic acid.

    This compound ethyl ester: Similar structure but with an ethyl ester group.

Uniqueness

This compound is unique due to its combination of a long alkyl chain, a keto group, and a phosphonic acid group. This combination imparts distinct physicochemical properties, making it versatile for various applications in research and industry.

Properties

CAS No.

62161-63-1

Molecular Formula

C20H39O6P

Molecular Weight

406.5 g/mol

IUPAC Name

(4-hexadecanoyloxy-3-oxobutyl)phosphonic acid

InChI

InChI=1S/C20H39O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(22)26-18-19(21)16-17-27(23,24)25/h2-18H2,1H3,(H2,23,24,25)

InChI Key

CBJLYSMUTIYNED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(=O)CCP(=O)(O)O

Origin of Product

United States

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